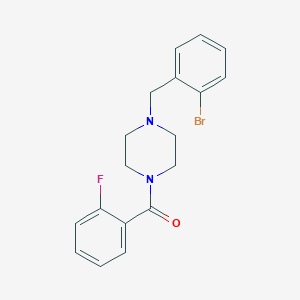
1-(2-bromobenzyl)-4-(2-fluorobenzoyl)piperazine
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(2-fluorobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is widely used in scientific research due to its unique chemical properties. It is a potent inhibitor of several enzymes and receptors, making it an important tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(2-bromobenzyl)-4-(2-fluorobenzoyl)piperazine involves the inhibition of several enzymes and receptors. It has been shown to bind to the active site of enzymes and prevent their activity, leading to a decrease in the production of various biochemicals. This compound also binds to receptors and prevents the binding of their natural ligands, leading to a decrease in their activity.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to decrease the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound also affects the cardiovascular system by decreasing the heart rate and blood pressure. Additionally, it has been shown to have anti-cancer properties by inhibiting the activity of tyrosine kinase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-bromobenzyl)-4-(2-fluorobenzoyl)piperazine in lab experiments include its ability to inhibit several enzymes and receptors, making it an important tool for studying various biochemical and physiological processes. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-bromobenzyl)-4-(2-fluorobenzoyl)piperazine in scientific research. One potential area of study is the development of new cancer therapies based on the inhibition of tyrosine kinase. Additionally, this compound could be used in the study of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the potential toxicity of this compound could be further investigated to determine its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-(2-fluorobenzoyl)piperazine is widely used in scientific research due to its ability to inhibit several enzymes and receptors. It is commonly used in the study of the central nervous system, cardiovascular system, and cancer biology. This compound has been shown to inhibit the activity of various enzymes such as monoamine oxidase, acetylcholinesterase, and tyrosine kinase.
Eigenschaften
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-16-7-3-1-5-14(16)13-21-9-11-22(12-10-21)18(23)15-6-2-4-8-17(15)20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHNMMPMJPMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3554323.png)
![N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B3554336.png)
![[2-[(3-chloro-4-methylphenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3554342.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3554348.png)
![5-chloro-N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3554351.png)
![N-[4-methyl-5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B3554355.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3554365.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(2-thienyl)-2-pyridinyl]thio}-N-isopropylacetamide](/img/structure/B3554373.png)
![3-amino-N-(4-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3554377.png)
![methyl 2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3554383.png)

![8,8,10,10-tetramethyl-2-(1-naphthyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3554412.png)
![4-{[4-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3554423.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3554428.png)